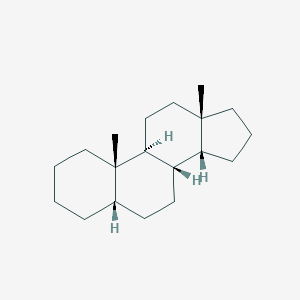

5beta,14beta-Androstane

Description

Structure

3D Structure

Properties

CAS No. |

13077-81-1 |

|---|---|

Molecular Formula |

C19H32 |

Molecular Weight |

260.5 g/mol |

IUPAC Name |

(5S,8S,9S,10S,13S,14R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C19H32/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h14-17H,3-13H2,1-2H3/t14-,15-,16+,17-,18-,19-/m0/s1 |

InChI Key |

QZLYKIGBANMMBK-XEZGLNCPSA-N |

SMILES |

CC12CCCC1C3CCC4CCCCC4(C3CC2)C |

Isomeric SMILES |

C[C@@]12CCC[C@@H]1[C@@H]3CC[C@@H]4CCCC[C@@]4([C@H]3CC2)C |

Canonical SMILES |

CC12CCCC1C3CCC4CCCCC4(C3CC2)C |

Synonyms |

(14β)-5β-Androstane |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5β,14β-Androstane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for 5β,14β-androstane derivatives, a class of compounds with significant potential in drug discovery, particularly as cardiotonic agents. The unique cis-fusion of the A/B and C/D rings, coupled with a 14β-hydroxyl group, imparts distinct physiological properties, making their synthetic access a key area of research. This document details key synthetic pathways, experimental protocols, and quantitative data to facilitate the design and execution of synthetic strategies for novel derivatives.

Core Synthetic Strategies

The synthesis of 5β,14β-androstane derivatives often commences from readily available steroid precursors. A crucial step in many synthetic routes is the stereoselective introduction of the 14β-hydroxyl group, which is a key determinant of the biological activity of many derivatives. Subsequent modifications, particularly at the C3 and C17 positions, allow for the exploration of structure-activity relationships.

A common strategy involves the use of intermediates where the C/D ring fusion can be controlled. For instance, the synthesis of cardiotonic steroids like oleandrigenin and rhodexin B has been achieved from intermediates derived from commercially available steroids such as testosterone or DHEA.[1][2] These syntheses often feature a β-hydroxyl-directed epoxidation to install functionality at the C16 position, followed by an epoxide rearrangement.[1][3]

Another key aspect is the functionalization of the C17 side chain. Various derivatives, including those with thiophenyl, hydrazonomethyl, and guanylhydrazone substituents, have been synthesized to probe the binding pocket of their biological targets, such as the Na+/K+-ATPase.[4][5][6]

Synthetic Pathways and Workflows

The following diagrams illustrate key synthetic transformations and workflows for the preparation of 5β,14β-androstane derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis of various 5β,14β-androstane derivatives.

Table 1: Reaction Yields for Key Synthetic Steps

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Vinyl iodide 5 | Suzuki coupling product | Boronic acid 13 | 76 | [3] |

| Suzuki coupling product | Epoxide 6 | m-CPBA | 83 (>20:1 dr) | [3] |

| Vinyl iodide 5 | Stille coupling product | Stannane 14 | 42 (80% BRSM) | [1] |

| Stille coupling product | Epoxide 15 | Sharpless epoxidation | 70 (>20:1 dr) | [1] |

| Epoxide 6 | Isomerized product 21 | - | 95 | [1] |

| Oleandrigenin (7) | Rhodexin B (2) | Glycosylation and deprotection | 66 (2 steps) | [2] |

Table 2: Biological Activity of 17β-Substituted Derivatives

| Compound | Target | Activity | Reference |

| 17β-(hydrazonomethyl)-5β-androstane-3β,14β-diol derivatives | Na+,K+-ATPase | Binding affinity correlated with van der Waals volumes and pKa | [5] |

| 17β-guanylhydrazone derivatives of 5β-androstane-3β,14β-diol | Na+,K+-ATPase | Inhibition (IC50) and inotropic activity (EC50) | [6] |

| Vinylogous guanylhydrazone 5 | Na+,K+-ATPase | High inhibition and inotropic activity, comparable to digitoxigenin | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of 5β,14β-androstane derivatives.

Protocol 1: β14-Hydroxyl Directed Epoxidation (General Procedure) [1][3]

-

Dissolution: Dissolve the starting vinyl iodide intermediate (e.g., compound 5) in a suitable solvent such as dichloromethane (CH2Cl2).

-

Addition of Oxidizing Agent: Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the solution at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extraction: Extract the aqueous layer with CH2Cl2.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.

Protocol 2: Epoxide Isomerization [1]

-

Reaction Setup: To a solution of the epoxide (e.g., compound 6) in an appropriate solvent, add the specified rearrangement catalyst.

-

Heating: Heat the reaction mixture to the required temperature and monitor by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench as necessary.

-

Extraction and Purification: Perform an aqueous work-up and extract the product with a suitable organic solvent. Dry the combined organic layers, concentrate, and purify the residue by column chromatography to yield the isomerized product.

Protocol 3: Synthesis of 17β-(hydrazonomethyl)-5β-androstane-3β,14β-diol Derivatives (General Procedure) [5]

-

Formation of Hydrazone: To a solution of the corresponding 17-formyl-5β-androstane-3β,14β-diol derivative in a suitable solvent like ethanol, add the appropriate hydrazine derivative.

-

Catalysis: A catalytic amount of a weak acid (e.g., acetic acid) may be added to facilitate the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as indicated by TLC.

-

Isolation: The product may precipitate from the reaction mixture upon cooling or can be isolated by evaporation of the solvent followed by purification.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 17β-(hydrazonomethyl) derivative.

Protocol 4: Synthesis of 17β-guanylhydrazone derivatives of 5β-androstane-3β,14β-diol (General Procedure) [6]

-

Condensation Reaction: React the appropriate 17-keto-5β-androstane-3β,14β-diol derivative with aminoguanidine hydrochloride in a suitable solvent system, such as ethanol or methanol.

-

pH Adjustment: The reaction is typically carried out in the presence of a base, such as sodium acetate, to neutralize the hydrochloride salt and facilitate the condensation.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, the product can be isolated by filtration if it precipitates, or by standard aqueous work-up and extraction procedures.

-

Purification: The crude guanylhydrazone derivative is then purified by recrystallization from a suitable solvent or by column chromatography.

References

- 1. Synthesis of Cardiotonic Steroids Oleandrigenin and Rhodexin B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Cardiotonic Steroids Oleandrigenin and Rhodexin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis of 17 beta-(3'-thiophenyl)-5 beta-androstane-3 beta,14 beta-diol 3-D-glucopyranoside, an anti-inotropic cardiac glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and quantitative structure-activity relationship of 17 beta-(hydrazonomethyl)-5 beta-androstane-3 beta,14 beta-diol derivatives that bind to Na+,K(+)-ATPase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, cardiotonic activity, and structure-activity relationships of 17 beta-guanylhydrazone derivatives of 5 beta-androstane-3 beta, 14 beta-diol acting on the Na+,K(+)-ATPase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Isolation of Novel Androstane Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androstane compounds, a class of steroids built upon the cyclopentanoperhydrophenanthrene nucleus, represent a rich source of biologically active molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological evaluation of novel androstane compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to advance research in this promising field. The guide details experimental protocols for synthesis and isolation, summarizes quantitative biological activity data, and illustrates key signaling pathways modulated by these compounds.

Introduction

The androstane skeleton, a C19 steroid, is the parent structure for a wide array of endogenous hormones, including androgens like testosterone.[1] Beyond their physiological roles, synthetic and naturally derived androstane derivatives have garnered significant attention for their therapeutic applications, particularly in oncology and endocrinology.[2] The discovery of novel androstane compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles is a key objective in modern drug discovery. This guide outlines the critical steps involved in this process, from initial discovery and isolation to detailed characterization and biological screening.

Discovery and Isolation of Novel Androstane Compounds

The discovery of new androstane compounds can be pursued through two primary avenues: synthesis of novel derivatives and isolation from natural sources.

Synthesis of Novel Androstane Derivatives

Chemical synthesis offers a versatile platform for creating diverse libraries of androstane analogues with modified functionalities to explore structure-activity relationships (SAR). A common strategy involves the modification of commercially available steroid precursors.

Experimental Protocol: Synthesis of 17-Picolyl Androstane Derivatives [3][4]

This protocol describes the synthesis of 17-picolyl and 17-picolinylidene androstane derivatives, which have shown significant antitumor activity.[3]

Materials:

-

17α-picolyl-androst-5-en-3β,17β-diol (starting material)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH2Cl2)

-

5% Sodium bicarbonate (NaHCO3) solution

-

Jones reagent (Chromium trioxide in sulfuric acid)

-

Acetone

-

Selenium dioxide (SeO2)

-

Dioxane

-

p-Toluenesulfonyl chloride (p-TsCl)

-

Pyridine

-

Hydrogen peroxide (H2O2)

-

4 M Sodium hydroxide (NaOH)

-

Methanol

-

Sodium borohydride (NaBH4)

-

Acetic anhydride

Procedure:

-

Epoxidation: To a solution of 17α-picolyl-androst-5-en-3β,17β-diol in CH2Cl2, add m-CPBA and 5% NaHCO3 solution. Stir the reaction at 0°C for 1 hour, then at 10°C for 3 hours, and finally at room temperature for 24 hours to yield the 5α,6α-epoxy N-oxide derivative.

-

Oxidation with Jones Reagent: Dissolve the starting material in acetone and cool to 0°C. Add Jones reagent dropwise and stir for 1.5 hours to obtain the 3,6-dione derivative.

-

Hydroxylation with Selenium Dioxide: Reflux a solution of the starting material and SeO2 in dioxane for 25.5 hours to produce 17α-picolyl-androst-5-en-3β,4α,17β-triol or 3β,4β,17β-triol derivatives.

-

Tosylation and Elimination: React the starting material with p-TsCl in pyridine at room temperature for 19-45 hours. Subsequent base-catalyzed elimination of the tosyl group affords the A,B-conjugated derivatives.

-

Oppenauer Oxidation: Perform Oppenauer oxidation on the starting materials to yield 4-en-3-one derivatives.

-

Epoxidation of 4-en-3-one: Treat the 4-en-3-one derivatives with H2O2 in 4 M NaOH to afford 4α,5α- and 4β,5β-epoxides.

-

Reduction with Sodium Borohydride: Reduce the 4-en-3-one derivatives with NaBH4 to yield the corresponding alcohol, which can be further acetylated with acetic anhydride.

Caption: Step-by-step workflow for the isolation of androstane compounds from plant material.

Structural Characterization

Once isolated or synthesized, the structure of novel androstane compounds must be unequivocally determined. This is typically achieved through a combination of spectroscopic techniques. [5] Experimental Protocol: NMR and Mass Spectrometry Analysis [6][7] Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

1D NMR: Acquire 1H and 13C NMR spectra. These provide initial information on the proton and carbon environments within the molecule.

-

2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations, which are crucial for assigning the complete structure.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to piece together the molecular structure.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).

-

Data Acquisition: Obtain the mass spectrum, which will show the molecular ion peak (M+ or [M+H]+) corresponding to the molecular weight of the compound.

-

Fragmentation Analysis: If using a tandem mass spectrometer (MS/MS), induce fragmentation of the molecular ion and analyze the resulting fragment ions to gain further structural information. [8]

Biological Evaluation and Signaling Pathways

The therapeutic potential of novel androstane compounds is assessed through a variety of in vitro and in vivo biological assays. A key aspect of this evaluation is understanding their mechanism of action, which often involves the modulation of specific signaling pathways.

Quantitative Bioactivity Data

The following tables summarize the cytotoxic activity of selected novel 17-picolyl androstane derivatives against various human cancer cell lines. [3][4] Table 1: Cytotoxic Activity (IC50 in µM) of Novel 17-Picolyl Androstane Derivatives

| Compound | MCF-7 (Breast, ER+) | MDA-MB-231 (Breast, ER-) | PC-3 (Prostate, AR-) | HeLa (Cervical) | HT-29 (Colon) |

| 3 | >50 | 8.5 | >50 | >50 | >50 |

| 5 | >50 | 9.2 | >50 | >50 | 10.5 |

| 6 | >50 | 7.8 | >50 | >50 | 11.2 |

| 8 | >50 | 6.5 | >50 | >50 | >50 |

| 10 | >50 | 9.8 | >50 | >50 | 12.1 |

| 18 | >50 | 8.1 | >50 | >50 | >50 |

| 19 | 12.3 | >50 | >50 | >50 | >50 |

| 22 | >50 | 7.2 | >50 | >50 | >50 |

| Doxorubicin | 0.02 | 0.03 | 0.05 | 0.04 | 0.06 |

Data presented as IC50 values (µM) after 72 hours of treatment.

Signaling Pathways

Androstane compounds can exert their biological effects by interacting with various nuclear receptors and modulating their downstream signaling cascades.

Androgen Receptor (AR) Signaling: The androgen receptor is a key driver in prostate cancer. [9][10][11]Novel androstane compounds can act as AR antagonists, blocking the binding of androgens and inhibiting the translocation of the receptor to the nucleus, thereby preventing the transcription of androgen-responsive genes involved in cell proliferation. [12] Estrogen Receptor (ER) Signaling: Some androstane metabolites, such as 5α-androstane-3β,17β-diol (3β-Adiol), do not bind to the AR but exhibit high affinity for the estrogen receptor β (ERβ). [13]Activation of ERβ by these compounds can inhibit prostate cancer cell migration. [13]This highlights a non-canonical pathway through which androstane derivatives can exert anti-cancer effects. In breast cancer, estrogen receptor α (ERα) is a primary therapeutic target, and its function can be modulated by various signaling pathways that can be influenced by steroidal compounds. [14][15][16] Constitutive Androstane Receptor (CAR) Signaling: CAR is a nuclear receptor primarily expressed in the liver that regulates the metabolism of xenobiotics and endogenous compounds. Some androstane compounds can act as agonists or antagonists of CAR, thereby influencing drug metabolism and disposition.

Signaling Pathways Modulated by Novel Androstane Compounds

Caption: Androgen and Estrogen Receptor signaling pathways modulated by androstane compounds.

Conclusion

The discovery and development of novel androstane compounds hold significant promise for addressing unmet medical needs, particularly in the treatment of cancer. This technical guide provides a comprehensive framework for researchers in this field, covering the essential aspects of synthesis, isolation, characterization, and biological evaluation. By leveraging these methodologies and a deeper understanding of the underlying signaling pathways, the scientific community can continue to unlock the full therapeutic potential of this versatile class of steroids.

References

- 1. Desktop NMR for structure elucidation and identification of strychnine adulteration - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Synthesis and cytotoxic activity of some 17-picolyl and 17-picolinylidene androstane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1H and 13C NMR spectral assignment of androstane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Innovative molecular networking analysis of steroids and characterisation of the urinary steroidome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]

- 12. Therapies Targeted to Androgen Receptor Signaling Axis in Prostate Cancer: Progress, Challenges, and Hope - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Signaling pathways and steroid receptors modulating estrogen receptor α function in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. signaling-pathways-and-steroid-receptors-modulating-estrogen-receptor-function-in-breast-cancer - Ask this paper | Bohrium [bohrium.com]

- 16. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5β,14β-Androstane and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomer 5β,14β-androstane, focusing on its chemical identity, the synthesis of its derivatives, and their significant biological activities. Due to the limited availability of data on the parent compound, this document emphasizes the more extensively studied and therapeutically relevant derivatives.

Chemical Identity of 5β,14β-Androstane

The androstane core is a saturated tetracyclic hydrocarbon that forms the basis for many steroids. The designation "5β,14β" specifies the stereochemistry at two crucial ring junctions. The "5β" configuration indicates a cis-fusion of the A and B rings, while the "14β" configuration signifies a cis-fusion of the C and D rings. This particular arrangement results in a significantly bent molecular structure compared to the more common 5α-androstane series.

IUPAC Name: Based on the systematic nomenclature for steroids, the IUPAC name for 5β,14β-Androstane is (5β,14β)-Androstane .

CAS Number: A specific CAS Registry Number for the unsubstituted 5β,14β-androstane is not readily found in public chemical databases. This suggests that the parent hydrocarbon may not have been synthesized and characterized in its isolated form. However, numerous derivatives possessing the 5β,14β-androstane skeleton have been prepared and assigned unique CAS numbers.

Synthesis and Experimental Protocols

The synthesis of the 5β,14β-androstane core is a key step in accessing its biologically active derivatives. The following sections detail the experimental approaches for the synthesis of representative derivatives.

General Synthetic Strategy

The synthesis of 5β,14β-androstane derivatives often starts from readily available steroid precursors. A common strategy involves the modification of the D-ring and the introduction of desired functional groups at various positions, particularly at C3 and C17. The creation of the 14β-hydroxy group is a critical step, often achieved through specific hydroxylation reactions.

Experimental Protocol for the Synthesis of 17β-(hydrazonomethyl)-5β-androstane-3β,14β-diol Derivatives

This class of compounds has been investigated for its inhibitory activity against Na+,K+-ATPase. A general synthetic procedure is as follows:

-

Starting Material: The synthesis typically begins with a suitable androstane precursor, such as digitoxigenin, which already possesses the 5β,14β-dihydroxy configuration.

-

Modification at C17: The lactone ring of digitoxigenin is opened to yield a carboxylic acid.

-

Amidation: The carboxylic acid is then converted to an amide, followed by reduction to an aldehyde.

-

Hydrazone Formation: The aldehyde is reacted with a variety of hydrazines to form the corresponding hydrazone derivatives.

Detailed experimental conditions, including reagents, solvents, reaction times, and purification methods, can be found in the relevant scientific literature.

Experimental Protocol for the Synthesis of 17β-(3'-thiophenyl)-5β-androstane-3β,14β-diol 3-D-glucopyranoside

This derivative is an example of a cardiac glycoside analog. Its synthesis involves:

-

Intermediate Preparation: The synthesis starts from 3β-benzyloxy-5β-androst-15-en-17-one, which serves as a key intermediate.

-

Introduction of the Thiophenyl Group: The thiophenyl moiety is introduced at the C17 position.

-

Glycosylation: A glucopyranoside group is attached at the C3 position.

-

Deprotection: Removal of protecting groups yields the final compound.

For precise experimental details, researchers should refer to the original publication describing this synthesis.

Biological Activity and Signaling Pathways

Derivatives of 5β,14β-androstane have shown significant biological activity, primarily as inhibitors of the Na+,K+-ATPase enzyme. This enzyme, also known as the sodium-potassium pump, is crucial for maintaining the electrochemical gradients across cell membranes.

Inhibition of Na+,K+-ATPase

Several studies have demonstrated that 5β,14β-androstane derivatives can effectively inhibit Na+,K+-ATPase. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium concentration. In cardiac myocytes, this increase in calcium results in a positive inotropic effect (increased force of contraction).

Quantitative Data on Na+,K+-ATPase Inhibition

The inhibitory potency of various 5β,14β-androstane derivatives has been quantified, typically reported as IC50 values (the concentration of the inhibitor required to reduce the enzyme activity by 50%).

| Compound Class | Representative Derivative | IC50 (µM) |

| 17α-substituted seco-D 5β-androstanes | 2-(N,N-dimethylamino)ethyl 3β,14-dihydroxy-5β,14β-androstane-17α-acrylate | 5.89 |

| 14,15-seco-14-oxo derivative | 0.12 | |

| Data extracted from scientific publications. |

Na+,K+-ATPase Signaling Pathway

Beyond its ion-pumping function, Na+,K+-ATPase also acts as a signal transducer. The binding of inhibitors, such as certain 5β,14β-androstane derivatives, can trigger intracellular signaling cascades.

Caption: Na+,K+-ATPase signaling cascade initiated by ligand binding.

Experimental Workflow

The development and evaluation of novel 5β,14β-androstane derivatives follow a structured workflow, from initial design to biological testing.

Caption: General experimental workflow for 5β,14β-androstane derivatives.

Conclusion

While the parent 5β,14β-androstane remains a chemical curiosity with limited available data, its derivatives have emerged as a promising class of Na+,K+-ATPase inhibitors. The unique stereochemistry of the androstane core provides a valuable scaffold for the design of novel therapeutic agents, particularly for cardiovascular conditions. Further research into the synthesis and biological evaluation of new derivatives is warranted to fully explore their therapeutic potential. This guide serves as a foundational resource for professionals engaged in the research and development of novel steroid-based therapeutics.

The Biological Genesis of 5β,14β-Androstane Steroids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5β,14β-Androstane steroids, a class of cardioactive compounds, are naturally occurring molecules found in both the plant and animal kingdoms. These steroids, which include the well-known cardiac glycosides (cardenolides and bufadienolides), are characterized by a unique cis-fusion of the A/B and C/D rings in their steroidal backbone. This structural feature is crucial for their biological activity, primarily the inhibition of the Na+/K+-ATPase pump, a vital enzyme for maintaining cellular electrochemical gradients.[1] This guide provides a comprehensive overview of the biological origin, biosynthetic pathways, and signaling mechanisms of these potent molecules.

Data Presentation: Quantitative Analysis of 5β,14β-Androstane Steroids

The concentration of 5β,14β-androstane steroids varies significantly depending on the biological source and the specific tissue. The following tables summarize quantitative data from various studies.

| Plant Species | Tissue | Compound | Concentration (mg/kg fresh weight) | Reference |

| Digitalis purpurea | Leaves | Digitoxigenin | 11.34 - 240.59 | [2] |

| Digitalis purpurea | Leaves | Gitoxigenin | 4.05 - 178.07 | [2] |

| Asclepias syriaca | Seeds | 4′-O-β-glucopyranosyl aspecioside | 720 ± 40 (μg/g) | [3] |

| Asclepias syriaca | Seeds | Compound 5 | 280 ± 40 (μg/g) | [3] |

| Asclepias syriaca | Seeds | Compound 4 | 220 ± 40 (μg/g) | [3] |

| Animal Species | Tissue | Compound | Concentration | Reference |

| Milan Hypertensive Rat | Hypothalamus | Ouabain-like compound | 10-fold increase compared to normotensive rats | [4] |

| Bovine | Adrenal Glands | Endogenous Ouabain | Isolated and confirmed | [5] |

| Bovine | Hypothalamus | Endogenous Ouabain | Isolated and confirmed | [5] |

| Bufo arenarum | Venom | Arenobufagin | Main bufadienolide present | [6] |

| Bufo viridis | Venom | Arenobufagin, Gamabufotalin, Telocinobufagin, Marinobufagin | Major compounds | [7] |

Biosynthesis of 5β,14β-Androstane Steroids

The biosynthesis of 5β,14β-androstane steroids follows distinct pathways in plants and animals, although both originate from cholesterol.

Plant Biosynthesis: The Cardenolide Pathway in Digitalis purpurea

The biosynthesis of cardenolides, such as digitoxin, in foxglove (Digitalis purpurea) begins with cholesterol and proceeds through a series of enzymatic modifications. While the complete pathway is not yet fully elucidated, key steps and enzymes have been identified.[8]

References

- 1. "Extraction and Quantification of Cardiac Glycosides from Asclepias vir" by Gary George III [lair.etamu.edu]

- 2. Cardenolides content in wild Sardinian Digitalis purpurea L. populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Endogenous ouabain: upregulation of steroidogenic genes in hypertensive hypothalamus but not adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endogenous Ouabain and Related Genes in the Translation from Hypertension to Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of bufadienolides in toads. VI. Experiments with [1,2-3H]cholesterol, [21-14C]coprostanol, and 5 beta-[21-14 C]pregnanolone in the toad Bufo arenarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tracking down the formation of cardenolides in plants [mpg.de]

Spectroscopic Characterization of 5β,14β-Androstane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the 5β,14β-androstane core, a fundamental steroid structure. Due to the scarcity of publicly available, complete experimental datasets for this specific stereoisomer, this guide combines known data for the closely related 5β-androstane with established principles of steroid spectroscopy to offer a robust framework for its characterization. This document is intended to aid researchers in the identification, verification, and structural elucidation of 5β,14β-androstane and its derivatives.

Data Presentation: Spectroscopic Signatures

The following tables summarize the expected quantitative data from key spectroscopic techniques for the characterization of a 5β,14β-androstane skeleton. It is important to note that while the mass spectrometry data is based on the known 5β-androstane, the NMR and IR data are predictive and based on the analysis of analogous steroid structures.

Table 1: Predicted ¹H NMR Chemical Shifts for 5β,14β-Androstane

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| C-18 (CH₃) | ~ 0.7 - 0.9 | s | Angular methyl group, typically upfield. |

| C-19 (CH₃) | ~ 0.9 - 1.1 | s | Angular methyl group. |

| Steroid Backbone (CH, CH₂) | ~ 0.8 - 2.2 | m | Complex, overlapping multiplet region. |

Note: The 14β configuration is expected to influence the chemical shifts of nearby protons, particularly on the C and D rings, compared to the more common 14α series. Precise assignments would require 2D NMR experiments.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5β,14β-Androstane

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-18 | ~ 12 - 16 | Angular methyl group. |

| C-19 | ~ 20 - 25 | Angular methyl group. |

| C-10 | ~ 35 - 40 | Quaternary carbon. |

| C-13 | ~ 40 - 45 | Quaternary carbon. |

| Steroid Backbone (CH, CH₂, CH₃) | ~ 20 - 60 | Specific shifts depend on the stereochemistry. |

Note: The chemical shifts are estimated based on data for other androstane derivatives. The 5β and 14β stereochemistry will cause characteristic shifts compared to other isomers.

Table 3: Mass Spectrometry Data for 5β-Androstane

| m/z | Relative Intensity (%) | Possible Fragment |

| 260 | ~ 80 | [M]⁺ (Molecular Ion) |

| 245 | 100 | [M - CH₃]⁺ |

| 203 | ~ 40 | Loss of C₄H₉ from D-ring |

| 95 | ~ 50 | Complex fragmentation |

| 81 | ~ 45 | Complex fragmentation |

Data sourced from the NIST WebBook for 5β-Androstane. The fragmentation pattern for 5β,14β-androstane is expected to be very similar, with the molecular ion at m/z 260.[1]

Table 4: Predicted Infrared (IR) Absorption Bands for 5β,14β-Androstane

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 2950 - 2850 | C-H (sp³) stretching | Strong |

| 1465 - 1445 | C-H bending (CH₂) | Medium |

| 1385 - 1370 | C-H bending (CH₃) | Medium |

| ~ 1000 - 1200 | C-C stretching | Medium-Weak |

Note: The IR spectrum of the androstane core is dominated by C-H and C-C vibrations. The fingerprint region (< 1500 cm⁻¹) will be complex and unique to the specific stereoisomer.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard practices for steroid analysis.[2][3][4]

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified androstane sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent can influence chemical shifts. Filter the solution into a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving the complex proton signals of the steroid backbone.[4]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical spectral width: 0-12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0-220 ppm.

-

-

2D NMR Experiments: For unambiguous assignment of proton and carbon signals, the following 2D experiments are recommended:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is essential for assigning quaternary carbons and piecing together the steroid framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and confirm the stereochemistry (e.g., the β-orientation of the hydrogen at C-14).

-

2.2 Mass Spectrometry (MS)

-

Sample Preparation:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample (typically < 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[3]

-

Derivatization (e.g., silylation) may be employed for more polar androstane derivatives to improve volatility and chromatographic properties, but is generally not necessary for the parent hydrocarbon.

-

-

Instrumentation:

-

A GC-MS system equipped with an electron ionization (EI) source is standard for the analysis of non-polar steroids.

-

A capillary GC column with a non-polar stationary phase (e.g., DB-1 or DB-5) is typically used.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Chromatography: Use a temperature program to separate the analyte from any impurities. A typical program might start at 150°C and ramp up to 300°C.

-

Mass Spectrometry: Acquire mass spectra over a range of m/z 50-500. The standard EI energy is 70 eV.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern. The fragmentation of the steroid core can provide structural information.[1]

2.3 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (~1 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent, deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) in an IR cell.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

FTIR Analysis:

-

Acquire a background spectrum of the empty sample holder (or pure solvent).

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule. For the androstane core, this will primarily be C-H and C-C vibrations.[2]

Mandatory Visualization: Workflow and Pathways

The following diagrams illustrate the logical workflow for the spectroscopic characterization of 5β,14β-androstane.

Caption: Workflow for Spectroscopic Characterization of 5β,14β-Androstane.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The predicted spectroscopic data should be confirmed with experimental results for any definitive structural elucidation.

References

A Technical Guide to the Solubility and Stability of 5β,14β-Androstane

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to 5β,14β-Androstane

Androstane is a C19 steroid that forms the core nucleus for all androgenic hormones. It is a saturated tetracyclic hydrocarbon, meaning it consists of four fused rings and lacks any double bonds. The stereochemistry at key ring junctions, such as positions 5 and 14, significantly influences the molecule's three-dimensional shape and, consequently, its physical and biological properties.

The "5β" configuration results in a "cis" fusion between the A and B rings, giving the molecule a bent shape. The "14β" configuration, while less common than the 14α found in most natural steroids, also introduces a significant bend at the C/D ring junction. This distinct V-shape of 5β,14β-androstane influences its crystal packing and interactions with solvents.

Understanding the solubility and stability of this specific androstane isomer is crucial for its use as a chemical standard, a building block in synthetic chemistry, or a non-active scaffold in drug development research. These parameters dictate solvent choice for reactions, purification, formulation, and storage.

Physicochemical Properties

While specific experimental data for the 5β,14β isomer is scarce, the properties of the closely related 5β-androstane provide a strong basis for estimating its behavior. As a non-functionalized steroid hydrocarbon, its properties are dominated by its nonpolar nature.

Key computed properties for 5β-androstane include:

The extremely high LogP value (a measure of lipophilicity) indicates that 5β,14β-androstane is highly lipophilic and hydrophobic. This predicts very poor solubility in water and excellent solubility in nonpolar organic solvents.

Solubility Profile

The solubility of a nonpolar molecule like 5β,14β-androstane is governed by the principle of "like dissolves like." Solvents with low polarity, such as hydrocarbons and chlorinated solvents, are expected to be effective at dissolving it. Polar solvents, especially water, will be extremely poor solvents.

Table 3.1: Estimated Qualitative Solubility of 5β,14β-Androstane

| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol | Insoluble | The high hydrophobicity (LogP ≈ 7.6) prevents interaction with the hydrogen-bonding network of water.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Very Sparingly Soluble | While polar, these solvents can accommodate some nonpolar molecules, but high solubility is not expected. |

| Moderately Polar | Ethanol, Ethyl Acetate | Sparingly to Moderately Soluble | General protocols for steroids often use ethanol or ethyl acetate for extraction and initial solubilization.[2][3] |

| Nonpolar | Hexane, Toluene, Chloroform, Dichloromethane | Soluble to Freely Soluble | These solvents can effectively solvate the large, nonpolar hydrocarbon structure of the androstane core. |

Stability Profile

The 5β,14β-androstane molecule is a fully saturated hydrocarbon. Lacking functional groups such as hydroxyls, ketones, or double bonds, its core structure is chemically robust and not susceptible to common degradation pathways under standard laboratory conditions.

-

pH and Hydrolysis: The molecule contains no hydrolyzable groups and is expected to be stable across the entire pH range at ambient temperature.

-

Oxidation: As a saturated alkane, it is resistant to mild oxidizing agents. Degradation would require aggressive oxidizing conditions not typically encountered during storage or standard experimental use.

-

Thermal Stability: The compound is a solid at room temperature and is expected to be thermally stable well above temperatures used for routine solubilization.[4]

-

Light Stability: The absence of chromophores (light-absorbing groups) suggests that the molecule should not be susceptible to photodegradation.

For long-term storage, it is recommended to keep the solid compound in a well-sealed container at or below room temperature, protected from excessive heat.

Experimental Methodologies

The following sections describe generalized, standard protocols that can be adapted to experimentally determine the solubility and stability of 5β,14β-androstane.

Protocol for Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the saturation solubility of a compound.

Objective: To determine the concentration of a saturated solution of 5β,14β-androstane in a chosen solvent at a specific temperature.

Materials:

-

5β,14β-androstane solid

-

Selected analytical-grade solvent (e.g., Ethanol)

-

Scintillation vials or glass test tubes with screw caps[3]

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge[2]

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or Gas Chromatography (GC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Prepare a series of calibration standards of 5β,14β-androstane in the chosen solvent at known concentrations.

-

Equilibration: Add an excess amount of solid 5β,14β-androstane to a vial containing a known volume of the solvent. The excess solid is crucial to ensure saturation is reached.

-

Shaking: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake vigorously for an extended period (24-48 hours) to ensure equilibrium is reached.[2][3]

-

Phase Separation: After shaking, allow the vials to rest at the same constant temperature for several hours to allow undissolved solid to settle. For finer suspensions, centrifuge the samples at high speed (e.g., 5,000 rpm) for 15 minutes to pellet all undissolved material.[2][3]

-

Sampling: Carefully withdraw a precise aliquot from the clear supernatant. Be cautious not to disturb the solid pellet.

-

Dilution: Dilute the aliquot with a known volume of the solvent to bring its concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC-MS method. Compare the result against the calibration curve to determine the concentration of the saturated solution.

-

Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) by accounting for the dilution factor.

Protocol for Stability Assessment (HPLC-Based Assay)

Objective: To assess the stability of 5β,14β-androstane in a specific solvent under defined stress conditions (e.g., elevated temperature).

Materials:

-

Stock solution of 5β,14β-androstane of known concentration in the chosen solvent.

-

HPLC system with a C18 column and a suitable detector.

-

Temperature-controlled incubator or oven.

-

HPLC vials.

Procedure:

-

Initial Analysis (T=0): Prepare several HPLC vials with the stock solution. Immediately analyze one of these samples to determine the initial peak area or concentration. This serves as the baseline (100% reference).

-

Stress Conditions: Place the remaining vials in an incubator set to the desired stress temperature (e.g., 40 °C).

-

Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 72h, 1 week), remove one vial from the incubator.

-

Sample Analysis: Allow the vial to cool to room temperature and analyze it by HPLC using the same method as the T=0 sample.

-

Data Evaluation:

-

Compare the peak area of the 5β,14β-androstane peak at each time point to the T=0 peak area. A decrease in area indicates degradation.

-

Examine the chromatogram for the appearance of new peaks, which would correspond to degradation products.

-

Calculate the percentage of the compound remaining at each time point.

-

Visualizations

The following diagrams illustrate the generalized workflows and relationships discussed in this guide.

Caption: A generalized workflow for determining steroid solubility via the shake-flask method.

Caption: Factors influencing the stability of the chemically robust androstane steroid core.

References

The Natural Realm of 5β,14β-Androstane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of 5β,14β-androstane derivatives. These compounds, characterized by a specific stereochemistry of their steroid nucleus, are predominantly found in nature as constituents of cardiac glycosides, a class of compounds with significant pharmacological activities. This document summarizes their natural sources, presents quantitative data on their prevalence, details experimental protocols for their isolation and characterization, and visualizes key biological and experimental workflows.

Natural Sources of 5β,14β-Androstane Derivatives

The 5β,14β-androstane core structure is the aglycone, or non-sugar portion, of many naturally occurring cardiac glycosides. These compounds are found in a variety of plant species and, to a lesser extent, in animals.

Plant Sources:

The primary plant sources of 5β,14β-androstane derivatives are from the Apocynaceae, Plantaginaceae, and Asparagaceae families. These are often found as cardenolides or bufadienolides, which are cardiac glycosides distinguished by the type of lactone ring attached at the C-17 position of the steroid nucleus.

-

Digitalis purpurea (Foxglove): A well-known source of potent cardenolides, including digitoxin and digoxin, which contain the 5β,14β-androstane skeleton.

-

Coronilla varia (Crown Vetch): Contains cardenolides such as hyrcanoside.[1]

-

Calotropis gigantea (Crown Flower): Produces a variety of cardiac glycosides.

-

Strophanthus species: A source of ouabain (g-strophanthin), another important cardiac glycoside.

Animal Sources:

Certain animals have been found to contain 5β,14β-androstane derivatives, though this is less common than in plants.

-

Female Possum (Trichosurus vulpecula): 5β-androstane derivatives have been identified in the adrenal venous and peripheral blood plasma of the female possum.[2] These are produced by the adrenocortical special zone, which is unique to the female of this species.[2]

Quantitative Data on Natural Occurrence

The concentration of 5β,14β-androstane derivatives can vary significantly depending on the species, plant part, and environmental conditions. The following table summarizes available quantitative data from selected natural sources.

| Compound Class | Specific Compound | Natural Source | Plant Part | Concentration/Yield | Reference |

| Cardenolide Glycoside | Hyrcanoside | Coronilla varia | Seeds | ~20,000-fold increase in yield with optimized extraction | [1] |

| Cardenolide Glycoside | Deglucohyrcanoside | Coronilla varia | Seeds | ~40-fold increase in yield with optimized extraction | [1] |

| 5β-Androstane Derivative | 5β-pregnane-3α,17α-diol-20-one | Female Possum (Trichosurus vulpecula) | Adrenal Venous Plasma | 52 +/- 12 µ g/100 ml | [2] |

| 5β-Androstane Derivative | 5β-pregnane-3α,17α,20α-triol | Female Possum (Trichosurus vulpecula) | Adrenal Venous Plasma | 44 +/- 8 µ g/100 ml | [2] |

Experimental Protocols

The isolation and characterization of 5β,14β-androstane derivatives from natural sources involve a multi-step process. Below are detailed methodologies for key experiments.

Extraction and Isolation of Cardenolide Glycosides from Coronilla varia Seeds[1]

Objective: To extract and isolate hyrcanoside and deglucohyrcanoside from the seeds of Coronilla varia.

Methodology:

-

Grinding: Grind the seeds of Coronilla varia to a fine powder.

-

Extraction:

-

Macerate the powdered seeds in ethanol (EtOH) at room temperature for seven days.

-

Alternatively, use an aqueous ethanol solution for improved extraction of the target glycosides.

-

Filter the mixture and evaporate the solvent from the filtrate to obtain a crude extract.

-

-

Chromatographic Purification:

-

Dissolve the crude extract in a minimal amount of EtOH.

-

Subject the dissolved extract to column chromatography on silica gel.

-

Elute the column with a gradient of an appropriate solvent system (e.g., chloroform-methanol) to separate the different components.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the desired compounds.

-

Combine fractions containing the pure compounds and evaporate the solvent.

-

Identification of 5β-Androstane Derivatives in Possum Plasma[2]

Objective: To identify and quantify 5β-androstane derivatives in the adrenal venous and peripheral blood plasma of the female possum.

Methodology:

-

Sample Collection: Collect adrenal venous and peripheral blood samples from female possums.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Steroid Extraction: Perform liquid-liquid extraction of the plasma with an organic solvent (e.g., diethyl ether or dichloromethane) to isolate the steroids.

-

Chromatographic Separation:

-

Use high-performance liquid chromatography (HPLC) to separate the different steroid derivatives in the extract.

-

-

Identification and Quantification:

-

Analyze the separated fractions by gas chromatography-mass spectrometry (GC-MS).

-

Identify the specific 5β-androstane derivatives by comparing their mass spectra and retention times with those of known standards.

-

Quantify the identified steroids based on the peak areas in the gas chromatogram.

-

Visualization of Key Pathways and Workflows

Biological Pathway: Mechanism of Action of Cardiac Glycosides

The primary biological target of cardiac glycosides, which contain the 5β,14β-androstane core, is the Na+/K+-ATPase pump located in the cell membrane of cardiac muscle cells.

Caption: Mechanism of action of cardiac glycosides on the Na+/K+-ATPase pump.

Experimental Workflow: Isolation and Identification of Natural 5β,14β-Androstane Derivatives

The following diagram illustrates a general workflow for the extraction, isolation, and identification of 5β,14β-androstane derivatives from a natural source.

Caption: General experimental workflow for the isolation and identification of 5β,14β-androstane derivatives.

References

Theoretical Modeling of 5β,14β-Androstane Conformations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5β,14β-androstane skeleton is a core structural motif in a variety of biologically active steroids, most notably the cardiotonic glycosides. The cis-fusion of both the A/B and C/D rings imparts a unique three-dimensional architecture that is crucial for its biological activity, primarily the inhibition of the Na+/K+-ATPase pump. Understanding the conformational landscape of this steroid nucleus is paramount for the rational design of novel therapeutics with enhanced specificity and reduced toxicity. This technical guide provides a comprehensive overview of the theoretical modeling of 5β,14β-androstane conformations, supported by experimental validation techniques. It is intended to serve as a resource for researchers in computational chemistry, medicinal chemistry, and drug development.

Introduction to 5β,14β-Androstane Stereochemistry

The androstane nucleus consists of a tetracyclic cyclopentanoperhydrophenanthrene ring system. The stereochemistry at the ring junctions dictates the overall shape of the molecule. In the case of 5β,14β-androstane, the hydrogen atoms at positions 5 and 14 are on the same side of the steroid backbone, resulting in a cis-fusion of the A/B and C/D rings, respectively. This "U-shaped" conformation is a hallmark of cardiotonic steroids like digitoxin and digoxin.

Theoretical Modeling of Conformations

The conformational flexibility of the 5β,14β-androstane scaffold can be explored using a variety of computational techniques. These methods provide insights into the relative energies of different conformers and the transition states that separate them.

Molecular Mechanics (MM)

Molecular mechanics is a computationally efficient method for exploring the conformational space of molecules. It employs classical mechanics and a set of parameters known as a force field to calculate the potential energy of a given conformation.

Experimental Protocol: Molecular Mechanics Conformational Search

-

Structure Preparation: A 3D model of the 5β,14β-androstane molecule is constructed using molecular modeling software.

-

Force Field Selection: A suitable force field, such as MMFF94 or AMBER, is chosen. The selection of the force field is critical and should be validated for steroid-like molecules.

-

Conformational Search Algorithm: A systematic or stochastic conformational search algorithm is employed to generate a diverse set of low-energy conformations.[1]

-

Systematic Search: This method involves the systematic rotation of all rotatable bonds by a defined increment.

-

Stochastic/Random Search (e.g., Monte Carlo): This method involves random changes to the molecular geometry, with the new conformation being accepted or rejected based on its energy.

-

-

Energy Minimization: Each generated conformation is subjected to energy minimization to locate the nearest local energy minimum.

-

Analysis: The resulting conformations are ranked by their relative energies. The global energy minimum and other low-energy conformers are identified for further analysis.

Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical method that provides a more accurate description of the electronic structure and, consequently, the geometry and energy of molecules compared to molecular mechanics.

Experimental Protocol: DFT Geometry Optimization and Energy Calculation

-

Initial Geometries: The low-energy conformations identified from the molecular mechanics search are used as starting points for DFT calculations.

-

Method and Basis Set Selection: A functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, 6-311+G(d,p)) are chosen. The choice of functional and basis set should be appropriate for the system under investigation.[2][3]

-

Geometry Optimization: The geometry of each conformation is optimized to find the stationary point on the potential energy surface.[4][5]

-

Frequency Calculation: A frequency calculation is performed to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Energy Calculation: The single-point energy of the optimized geometry is calculated to determine the relative stability of the conformers.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of the 5β,14β-androstane system over time, allowing for the exploration of conformational transitions and the influence of the environment (e.g., solvent).

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: The optimized low-energy conformer is placed in a simulation box, and solvent molecules (e.g., water) are added.

-

Force Field: A suitable force field is assigned to all molecules in the system.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated to ensure a stable starting point for the production simulation.

-

Production Run: The simulation is run for a specified period (e.g., nanoseconds to microseconds), and the trajectory (i.e., the coordinates of all atoms over time) is saved.

-

Analysis: The trajectory is analyzed to identify the predominant conformations, the transitions between them, and other dynamic properties.

Table 1: Representative Calculated Conformational Data for a 5β,14β-Androstane Derivative

| Conformer | Method | Relative Energy (kcal/mol) | Key Dihedral Angle (C4-C5-C10-C9) (degrees) |

| Chair-Chair | MMFF94 | 0.00 | -55.2 |

| Chair-Boat | MMFF94 | 5.8 | -25.7 |

| Boat-Boat | MMFF94 | 12.1 | 15.3 |

| Chair-Chair | B3LYP/6-31G | 0.00 | -54.8 |

| Chair-Boat | B3LYP/6-31G | 6.2 | -24.9 |

Note: The data in this table is illustrative and based on typical values found in the literature for similar steroid systems. Actual values will vary depending on the specific derivative and the computational methods used.

Experimental Validation

Theoretical models must be validated by experimental data. For conformational analysis of steroids, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the most powerful techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and spatial arrangement of atoms in a molecule. Chemical shifts, coupling constants, and the Nuclear Overhauser Effect (NOE) are particularly useful for conformational analysis.[6]

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: A solution of the 5β,14β-androstane derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

2D NMR Spectra Acquisition: A suite of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to assign all proton and carbon signals and to identify through-space correlations.[7]

-

Data Analysis:

-

Chemical Shifts: The chemical shifts of the protons and carbons are compared to literature values for related compounds and to values predicted by theoretical calculations.

-

Coupling Constants (J-values): The magnitudes of the proton-proton coupling constants are used to determine dihedral angles via the Karplus equation, providing information about the conformation of the rings.

-

NOE Correlations: The presence of NOE cross-peaks in the NOESY spectrum indicates close spatial proximity between protons, which is invaluable for determining the overall stereochemistry and conformation.

-

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for a 5β,14β-Androstane Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-1 | 1.25, 1.60 | 37.5 |

| C-3 | 3.60 | 71.2 |

| C-5 | 1.85 | 42.1 |

| C-14 | - | 84.5 |

| C-18 | 0.95 | 16.8 |

| C-19 | 1.02 | 23.4 |

Note: This is a representative table. Actual chemical shifts will vary depending on the specific substituents on the androstane skeleton.

X-ray Crystallography

X-ray crystallography provides a definitive, high-resolution three-dimensional structure of a molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Single crystals of the 5β,14β-androstane derivative are grown from a suitable solvent or solvent mixture. This is often the most challenging step.[8][9][10]

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.

-

Analysis: The resulting crystal structure provides precise bond lengths, bond angles, and torsion angles, which can be directly compared to the results of theoretical calculations.[11]

Table 3: Representative Crystallographic Data for a 5β,14β-Androstane Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.54 |

| b (Å) | 12.31 |

| c (Å) | 18.92 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: This is a representative table. The actual crystallographic parameters will be specific to the crystal structure of the compound.

Biological Relevance: Interaction with Na+/K+-ATPase and Signaling

The unique conformation of 5β,14β-androstane derivatives is critical for their interaction with the Na+/K+-ATPase pump. This interaction is not a simple inhibition of ion transport but also initiates a complex intracellular signaling cascade.

Na+/K+-ATPase Signaling Pathway

The binding of a 5β,14β-androstane derivative, such as a cardiotonic steroid, to the α-subunit of the Na+/K+-ATPase triggers a conformational change that activates the associated Src kinase.[12][13][14] This initiates a downstream signaling cascade involving the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the activation of the Ras/Raf/MEK/ERK pathway, ultimately leading to changes in gene expression and cellular processes.[15][16]

Caption: Signaling pathway initiated by 5β,14β-androstane binding to Na+/K+-ATPase.

Experimental Workflow for Studying Signaling

The following workflow can be used to investigate the signaling effects of 5β,14β-androstane derivatives.

Caption: Experimental workflow for analyzing cellular signaling responses.

Conclusion

The theoretical modeling of 5β,14β-androstane conformations, when coupled with experimental validation, provides a powerful platform for understanding the structure-activity relationships of this important class of steroids. The computational methods outlined in this guide can be used to predict the preferred conformations and dynamic behavior of novel 5β,14β-androstane derivatives, while the experimental protocols provide the means to validate these predictions and to probe their biological effects. This integrated approach is essential for the development of new and improved drugs targeting the Na+/K+-ATPase and its associated signaling pathways.

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. density functional theory - Geometry optimization: what happens in the algorithm? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 6. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Crystallization and preliminary X-ray diffraction studies of a mammalian steroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystallization and preliminary X-ray diffraction study of glycerol kinase from the hyperthermophilic archaeon Thermococcus kodakaraensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Binding of cardiotonic steroids to Na+,K+-ATPase in the E2P state - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Na/K-ATPase/Src complex and cardiotonic steroid-activated protein kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Pro-inflammatory Effects of Cardiotonic Steroids Mediated by Na+/K+-ATPase α−1 /Src Complex in Renal Epithelial Cells and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. utoledo.edu [utoledo.edu]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 5β,14β-Androstane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5β,14β-Androstane derivatives are a class of steroids characterized by a cis-fusion of the A/B and C/D rings, and a hydroxyl group at the 14β position. This core structure is notably present in cardiotonic steroids, such as digitoxigenin, which are known for their potent inhibition of the Na+/K+-ATPase enzyme. The sensitive and specific detection of these compounds in biological matrices is crucial for pharmacological research, drug development, and toxicology studies. These application notes provide detailed protocols for the analysis of 5β,14β-androstane derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Analytical Methodologies

The primary analytical methods for the detection and quantification of 5β,14β-androstane derivatives are GC-MS and LC-MS/MS. The choice of method depends on the analyte's volatility, thermal stability, and the required sensitivity and specificity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the analysis of volatile and thermally stable compounds. For non-volatile steroids like 5β,14β-androstane derivatives, chemical derivatization is necessary to increase their volatility and improve chromatographic performance.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that is well-suited for the analysis of non-volatile and thermally labile compounds. Derivatization can also be employed to enhance ionization efficiency and improve sensitivity.

II. Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of androstane derivatives using mass spectrometry-based methods. While specific data for 5β,14β-androstane is limited, the provided ranges for similar androstane diols are indicative of the expected performance.

Table 1: LC-MS/MS Quantitative Performance for Androstane Diols

| Parameter | Typical Range | Reference Compound(s) | Citation |

| Linearity Range | 1 - 200 pg/mL | Androstane-3α,17β-diol, Androstane-3β,17β-diol | |

| LLOQ | 1 pg/mL | Androstane-3α,17β-diol, Androstane-3β,17β-diol | |

| Recovery | ~85% | Androstane-3α,17β-diol, Androstane-3β,17β-diol | |

| Inter-day Precision | < 15% | Various Steroid Hormones | |

| Accuracy | -14.19% to 12.89% | Various Steroid Hormones |

Table 2: GC-MS Quantitative Performance for Androstane Derivatives

| Parameter | Typical Range | Reference Compound(s) | Citation |

| Linearity Range | 0.1 - 100 ng/mL | Various Androgens | |

| Detection Limit (SIM) | 0.02 - 0.5 ng/g | Various Androgens in Hair | [1] |

| Repeatability (RSD) | 4.88 - 11.24% | Various Androgens in Hair | [1] |

| Reproducibility (RSD) | 3.19 - 9.58% | Various Androgens in Hair | [1] |

III. Experimental Protocols

A. Protocol 1: LC-MS/MS Analysis of 5β,14β-Androstane Derivatives in Human Serum

This protocol is adapted from established methods for the analysis of cardiac glycoside aglycones and other androstane diols.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Spiking: To 200 µL of serum, add an appropriate internal standard (e.g., a deuterated analog of the target analyte).

-

Pre-treatment: Add 400 µL of 0.5% formic acid in water to the serum sample. Vortex and centrifuge to precipitate proteins.

-

SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa, 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 (v/v) methanol/water.

2. LC-MS/MS Conditions

-

LC System: UPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., start with 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Selected Reaction Monitoring (SRM). Monitor for the protonated molecule [M+H]+ or ammonium adduct [M+NH4]+ in Q1 and characteristic product ions in Q3. The specific transitions will need to be optimized by infusing a standard of the 5β,14β-androstane derivative.

3. Derivatization for Enhanced Sensitivity (Optional)

For very low concentrations, derivatization with nicotinic acid can be performed after the elution step to enhance the ESI response. This involves reacting the hydroxyl groups of the androstane with a nicotinoyl chloride derivative.

B. Protocol 2: GC-MS Analysis of 5β,14β-Androstane Derivatives in Urine

This protocol requires derivatization to make the steroid amenable to gas chromatography.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

-

Hydrolysis (if analyzing conjugates): To 2 mL of urine, add an internal standard and β-glucuronidase/sulfatase solution. Incubate at 37°C for 2-4 hours to hydrolyze conjugated steroids.

-

Extraction: Adjust the pH of the hydrolyzed urine to >9 with a suitable buffer. Extract twice with 4 mL of a non-polar organic solvent (e.g., diethyl ether or a mixture of n-hexane and ethyl acetate).

-

Washing: Wash the combined organic extracts with 1 M NaOH and then with deionized water.

-

Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate. Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization

-

To the dried extract, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ethers of the hydroxyl groups.

3. GC-MS Conditions

-

GC System: Gas chromatograph with a capillary column.

-

Column: A low-bleed, non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at 180°C, ramp to 240°C at 5°C/min, then ramp to 300°C at 10°C/min and hold for 5 minutes.

-

Mass Spectrometer: Quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Detection Mode: Selected Ion Monitoring (SIM) or full scan. For SIM, monitor the molecular ion and characteristic fragment ions of the derivatized analyte. The fragmentation of TMS-derivatized androstanes often involves losses of TMSOH (90 Da) and methyl groups (15 Da).

IV. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of cardiotonic steroids, which share the 5β,14β-androstane core, and the general analytical workflows.

Caption: Mechanism of Na+/K+-ATPase inhibition by 5β,14β-androstane derivatives.

Caption: General analytical workflow for 5β,14β-androstane detection.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 5β,14β-Androstane

For Researchers, Scientists, and Drug Development Professionals

Introduction

5β,14β-Androstane is a steroid molecule characterized by a cis-fusion of the A/B and C/D rings, a feature that distinguishes it from the more common 5α- and 5β-androstane isomers. This unique stereochemistry is notably found in the aglycone core of cardiac glycosides, such as digitoxigenin, which are naturally occurring compounds with significant pharmacological activity. The analysis of 5β,14β-androstane and its derivatives is crucial in drug metabolism studies, particularly in understanding the breakdown of cardiac glycosides, and in the development of new therapeutic agents. Mass spectrometry, coupled with chromatographic separation, provides the requisite sensitivity and specificity for the identification and quantification of such steroid isomers in complex biological matrices.

This document provides detailed application notes and experimental protocols for the mass spectrometry analysis of 5β,14β-androstane, targeting researchers, scientists, and drug development professionals.

Data Presentation

The quantitative data from mass spectrometry analysis is pivotal for the identification and characterization of 5β,14β-androstane. The following table summarizes the expected mass-to-charge ratios (m/z) and relative abundances of the principal fragment ions observed in the electron ionization (EI) mass spectrum of the parent compound, 5β-androstane. While specific data for the 5β,14β-isomer is scarce, this provides a foundational fragmentation pattern. The presence of a hydroxyl group at the C-14 position in 5β,14β-androstane would likely introduce additional characteristic fragments corresponding to water loss.

Table 1: Principal Fragment Ions in the Electron Ionization Mass Spectrum of 5β-Androstane

| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Relative Abundance (%) |

| 260 | [M]⁺ | 81.7 |

| 245 | [M-CH₃]⁺ | 99.9 |

| 203 | [M-C₄H₉]⁺ | 40.3 |

| 95 | C₇H₁₁⁺ | 51.6 |

| 81 | C₆H₉⁺ | 43.3 |

Data is based on the mass spectrum of 5β-androstane and serves as an illustrative example. Actual relative abundances may vary depending on instrumentation and analytical conditions.

Experimental Protocols

Effective mass spectrometric analysis of 5β,14β-androstane necessitates meticulous sample preparation and optimized instrumental parameters. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Protocol 1: GC-MS Analysis of 5β,14β-Androstane

This protocol is suitable for the analysis of the unconjugated steroid. Derivatization is often employed to improve the volatility and chromatographic behavior of steroids.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 1 mL of the biological sample (e.g., plasma, urine), add 5 mL of a mixture of methyl tert-butyl ether (MTBE) and hexane (1:1, v/v).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

The dried residue is now ready for derivatization.

2. Derivatization (Optional but Recommended)

-

To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 280°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 250°C.

-

Ramp 2: 5°C/min to 300°C, hold for 5 minutes.

-

-